(2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone
Brand Name: Vulcanchem
CAS No.: 920508-13-0
VCID: VC16940801
InChI: InChI=1S/C17H16O2/c1-19-16-9-5-4-8-15(16)17(18)14-11-10-12-6-2-3-7-13(12)14/h2-9,14H,10-11H2,1H3
SMILES:
Molecular Formula: C17H16O2
Molecular Weight: 252.31 g/mol

(2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone

CAS No.: 920508-13-0

Cat. No.: VC16940801

Molecular Formula: C17H16O2

Molecular Weight: 252.31 g/mol

* For research use only. Not for human or veterinary use.

(2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone - 920508-13-0

Specification

CAS No. 920508-13-0
Molecular Formula C17H16O2
Molecular Weight 252.31 g/mol
IUPAC Name 2,3-dihydro-1H-inden-1-yl-(2-methoxyphenyl)methanone
Standard InChI InChI=1S/C17H16O2/c1-19-16-9-5-4-8-15(16)17(18)14-11-10-12-6-2-3-7-13(12)14/h2-9,14H,10-11H2,1H3
Standard InChI Key BLBTYJQDOSPXDV-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1C(=O)C2CCC3=CC=CC=C23

Introduction

Chemical Structure and Molecular Properties

The molecular structure of (2,3-dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone comprises a 2,3-dihydroindene moiety fused to a ketone group, which is further connected to a 2-methoxyphenyl substituent. The dihydroindene core introduces partial saturation, reducing aromaticity compared to fully conjugated systems, while the methoxy group on the phenyl ring enhances electron density, influencing reactivity and biological interactions .

Molecular Formula and Physicochemical Parameters

Based on structural analogs, the molecular formula is estimated as C₁₇H₁₆O₂, with a molecular weight of 264.31 g/mol. Key physicochemical properties derived from comparable compounds include:

PropertyValue
logP (Partition coefficient)3.4–3.6
Hydrogen bond acceptors3
Polar surface area23.04 Ų
Solubility (logSw)-3.6

The moderate logP value suggests favorable membrane permeability, while the low solubility indicates potential challenges in aqueous formulations .

Synthetic Pathways and Optimization

The synthesis of (2,3-dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone can be inferred from methodologies used for analogous diaryl ketones. A plausible route involves Friedel-Crafts acylation or Pd-catalyzed coupling, as demonstrated in recent studies .

Friedel-Crafts Acylation Approach

  • Core Formation: Cyclization of 3-arylpropanoic acid derivatives (e.g., 3-(2-methoxyphenyl)propanoic acid) under acidic conditions yields the dihydroindene core .

  • Ketone Introduction: Acylation using acetyl chloride or analogous reagents in the presence of Lewis acids (e.g., AlCl₃) generates the methanone bridge .

Palladium-Catalyzed Coupling

An alternative method involves coupling a preformed dihydroindenyl boronic acid with a 2-methoxybenzoyl chloride under Suzuki-Miyaura conditions . This approach offers better regioselectivity, as evidenced in the synthesis of related anthranil derivatives .

Example Procedure:

  • React 2,3-dihydro-1H-inden-1-ylboronic acid (1.2 eq) with 2-methoxybenzoyl chloride (1 eq) in THF.

  • Add Pd(PPh₃)₄ (5 mol%) and aqueous Na₂CO₃ (2 eq).

  • Heat at 80°C for 12 hours, followed by purification via column chromatography (hexane:EtOAc = 4:1) .

Biological Activity and Mechanistic Insights

While direct pharmacological data for this compound are scarce, structurally related dihydroindene derivatives exhibit notable biological activities:

Tubulin Polymerization Inhibition

Analogous compounds, such as 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives, inhibit tubulin polymerization by binding to the colchicine site, disrupting microtubule formation in cancer cells . For example, compound 12d (IC₅₀ = 0.028–0.087 µM) arrested the cell cycle at G2/M phase and induced apoptosis in K562 leukemia cells . The methoxyphenyl group in (2,3-dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone may similarly enhance tubulin binding via hydrophobic interactions .

Melatonin Receptor Modulation

Indole-based methanones, such as (5-methoxy-1H-indol-1-yl)(2-methoxyphenyl)methanone, show affinity for melatonin receptors (MT1/MT2), which regulate circadian rhythms. Although the indene core differs, the 2-methoxyphenyl moiety could facilitate receptor binding through π-π stacking and hydrogen bonding.

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